1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine - 1269152-53-5

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Catalog Number: EVT-1811674
CAS Number: 1269152-53-5
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

  • Compound Description: This chiral tertiary dibenzylamine exhibits neuropharmacological potential. It serves as a representative example of a class of molecules with promising applications in this field. []
  • Relevance: This compound shares the core structure of a cycloalkane ring with an aminomethyl substituent attached to the same carbon as the 1-phenylethylamine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The primary difference lies in the ring size (cyclohexane vs. cyclopentane) and the presence of a benzyl group instead of a primary amine on the nitrogen atom. []

5-Nitro-N-(1-phenylethyl)pyridin-2-amine

  • Compound Description: This compound and its derivatives are investigated for their non-linear optical properties, specifically their potential to exhibit rotating dielectric axes. Structural modifications, such as introducing methyl groups at specific positions, are explored to understand their impact on these properties. []
  • Relevance: The presence of the N-(1-phenylethyl)amine moiety is the key structural similarity to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The main difference lies in the aromatic core, which is a pyridine ring in this compound and a substituted cyclopentane in the target compound. []
  • Compound Description: This compound belongs to a series of cyclohexylidene imines whose configurational properties are analyzed using 1H, 13C, and 15N NMR spectroscopy. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, features the N-(1-phenylethyl)amine moiety. The primary difference is the presence of a cyclohexylidene group instead of the aminomethyl-substituted cyclopentane ring. This highlights the versatility of the N-(1-phenylethyl)amine group in different chemical environments. []
  • Compound Description: This compound undergoes a 1,3-rearrangement to form (S)-(–)-2,2,3-triphenylbutyronitrile, demonstrating partial retention of configuration at the migrating center. This reaction highlights the reactivity and stereochemical aspects associated with the 1-phenylethyl group. []

(R)‐2‐Methoxy‐N‐(1‐Phenylethyl)Acetamide

  • Compound Description: This chiral amide is synthesized via dynamic kinetic resolution using a ruthenium catalyst and an (R)-selective lipase. This approach highlights the application of enzymatic methods for the enantioselective synthesis of compounds containing the N-(1-phenylethyl) group. []
  • Relevance: The presence of the N-(1-phenylethyl)acetamide moiety connects this compound to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The key difference lies in the absence of the cyclic system and the presence of a methoxy group on the acetyl moiety. This emphasizes the significance of the N-(1-phenylethyl)acetamide unit as a building block for various chiral compounds. []

N-(1-Phenylethyl)acetamide (PEA)

  • Compound Description: This compound serves as a case study for investigating the self-disproportionation of enantiomers (SDE) via achiral, gravity-driven column chromatography. The findings highlight a simple and reliable method for achieving enantiomeric enrichment of amides and amines. []
  • Relevance: This molecule shares the N-(1-phenylethyl)acetamide core with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The absence of the cyclopentane ring and aminomethyl group in PEA simplifies the structure while retaining the essential features relevant to SDE studies. []

N-Benzyltyrosine Amide

  • Compound Description: This compound is used in a study exploring the mechanism of dissociation of protonated N-benzyl and N-(1-phenylethyl) tyrosine amides. The findings suggest the involvement of ion/neutral complexes in the fragmentation pathway. []
  • Relevance: While not containing the complete 1-phenylethyl group, this compound features the closely related N-benzylamine moiety, making it relevant for understanding the reactivity of similar structures. The tyrosine amide portion of the molecule introduces different functionalities compared to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, showcasing the diverse applications of these structural motifs. []
  • Compound Description: Similar to its N-benzyl counterpart, this compound is also investigated in the context of ion/neutral complex formation during collision-induced dissociation. The study highlights the role of the 1-phenylethyl group in these processes. []
  • Relevance: This compound shares the N-(1-phenylethyl)amine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The presence of the tyrosine amide group introduces additional structural complexity and functionality compared to the target compound, showcasing the versatility of the N-(1-phenylethyl)amine group as a building block for diverse molecules. []

N‐(1‐Ferrocenyleth­yl)‐N‐(1‐phenyl­ethyl)methyl­amine

  • Compound Description: This compound, incorporating a ferrocene moiety, is synthesized by reductive methylation. Its crystal structure reveals intermolecular C—H⋯π interactions, providing insights into its solid-state packing arrangements. []
  • Relevance: This compound shares the N-(1-phenylethyl)methylamine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The incorporation of a ferrocenyl group instead of a simple alkyl chain in the amine structure highlights the diverse chemical environments in which this moiety can be found. []

(S,R,Rp)-N,N-Dimethyl-1-{2-[(1-phenylethyl)aminomethyl]ferrocenyl}ethanamine

  • Compound Description: This chiral ferrocene compound possesses three chiral centers and is of interest in asymmetric catalysis. Its absolute configuration is determined using X-ray crystallography, providing structural details relevant to its potential applications. []
  • Relevance: This compound is similar to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine due to the (1-phenylethyl)aminomethyl fragment attached to a cyclic system. Despite the difference in the cyclic structure (ferrocene vs. cyclopentane) and the presence of additional substituents, the shared fragment suggests a potential relationship in their synthetic pathways or applications. []

Dimethyl(1-phenylethyl)amine

  • Compound Description: This chiral amine is a key component in the synthesis of two enantiomeric ruthenacycles used to study diastereoselective chloride substitution reactions. The research explores the influence of the incoming ligand's steric bulk on the diastereoselectivity of these reactions. []
  • Relevance: This compound shares the (1-phenylethyl)amine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The presence of two methyl groups on the nitrogen instead of the aminomethyl-substituted cyclopentane in the target compound highlights the variability in substitution patterns while retaining the fundamental amine structure. []

4-Amino-N-(1-phenylethyl)benzamide

  • Compound Description: This compound and its analogues are studied for their anticonvulsant activity. The research investigates the relationship between structure and activity, exploring modifications to the amino, amide, and phenylethyl groups. []
  • Relevance: This compound and 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine share the N-(1-phenylethyl)amine core structure. The main difference lies in the presence of a 4-aminobenzamide group instead of the aminomethyl-substituted cyclopentane. This difference highlights how structural modifications can influence the pharmacological profile of similar compounds. []

(S)-(1-phenylethyl)(2-pyridylmethyl)amine

  • Compound Description: This chiral diamine acts as a ligand in the formation of a zinc(II) complex. The crystal structure of the complex provides insights into the coordination geometry and intermolecular interactions. []
  • Relevance: This compound and 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine share the (1-phenylethyl)amine moiety. The presence of a 2-pyridylmethyl group on the nitrogen distinguishes it from the target compound, demonstrating the diverse structures accessible through modifications to this common fragment. []
  • Compound Description: This compound, characterized by X-ray crystallography, exists as a racemic mixture in the solid state. Its molecular conformation and intermolecular interactions are analyzed to understand its solid-state packing arrangements. []
  • Relevance: The presence of two N-1-(phenylethyl) groups linked to the amide group connects this compound to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The key difference lies in the absence of the cyclopentane ring and the presence of a 4-bromobenzylsulfinylacetic acid moiety attached to the amide nitrogen, demonstrating the structural diversity achievable with this group. []

N‐Phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

  • Compound Description: This potent synthetic opioid, also known as acryloylfentanyl, is structurally similar to fentanyl and poses a severe risk of fatal intoxication. Its identification highlights the emergence of new psychoactive substances with potential for abuse. []
  • Relevance: While not directly containing the 1-phenylethyl group, this compound features a structurally similar 2-phenethyl substituent, making it relevant for understanding the structure-activity relationships of compounds with aromatic rings attached to alkyl chains. This structural similarity, despite the significant differences in the rest of the molecule, emphasizes the importance of subtle variations in drug design and their potential impact on pharmacological activity. []

6-[(R)-(2-Hy­droxy-1-phenyl­eth­yl)amino­methyl­idene]-4-(2-phenyl­diazen-1-yl)cyclohexa-2,4-dien-1-one

  • Compound Description: This chiral photochromic Schiff base exhibits characteristics of azobenzene derivatives and exists in the keto–amine tautomeric form. The diazenyl group's trans (E) conformation and the intermolecular hydrogen bonding involving the hydroxy group contribute to its unique properties. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, contains the (2-hydroxy-1-phenylethyl)amine moiety. Although the core structure differs significantly, with a cyclohexadienone ring and a diazenyl group, the shared fragment indicates a potential commonality in their synthetic strategies or properties. []

{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine (ML3403)

  • Compound Description: This compound is a potent p38 mitogen-activated protein kinase inhibitor studied for its pharmacokinetic properties. Its metabolism in humans primarily involves sulfoxidation, highlighting the importance of understanding metabolic pathways for drug development. []
  • Relevance: The key structural similarity between ML3403 and 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine lies in the (1-phenylethyl)amine group. The remaining structure of ML3403, featuring a complex heterocyclic system, emphasizes the diverse chemical scaffolds on which this group can be incorporated, potentially influencing its pharmacological properties. []

(S,S)- and (R,R)-bis(1-phenylethyl)diamidomethylphosphonates

  • Compound Description: These enantiomeric phosphonates, synthesized from methanephosphonic acid dichloride and chiral amines, are used to study chiral discrimination in nonracemic mixtures. The observed 31P-NMR splitting in these mixtures highlights the self-discrimination of chiral species, offering a valuable tool for enantiomeric analysis. []

trans-{1,8-Bis[(S)-1-phenylethyl]-1,3,6,8,10,13-hexaazacyclotetradecane}bis(thiocyanato-κN)copper(II)

  • Compound Description: This copper(II) complex incorporates a chiral aza-macrocyclic ligand with two (S)-1-phenylethyl substituents. Its crystal structure reveals a tetragonally distorted octahedral geometry around the copper ion and intermolecular hydrogen bonding interactions, providing insights into its structural features. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, incorporates the (S)-1-phenylethyl group. The presence of two such groups attached to a macrocyclic ligand instead of the aminomethyl-substituted cyclopentane in the target compound highlights the structural diversity possible while retaining this specific chiral fragment. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: This series of oxazolidinone derivatives, incorporating a thieno-pyridine ring system, shows potent antimicrobial activity against various Gram-positive bacteria. The study explores structure-activity relationships, highlighting the importance of specific substituents for antimicrobial potency. []
  • Relevance: While not directly containing the 1-phenylethyl group, the aminomethyl fragment in these compounds is a key structural element shared with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. This shared fragment suggests a potential commonality in their synthetic pathways or as building blocks for more complex molecules. []

2,2′-Bis(aminomethyl)-1,1′-binaphthyl

  • Compound Description: This chiral diamine is a crucial intermediate in synthesizing a novel bifunctional bis(azairidacycle) with axial chirality. Its synthesis from BINOL showcases its utility as a building block for chiral ligands in asymmetric catalysis. []
  • Relevance: Although lacking the 1-phenylethyl group, this compound features the aminomethyl fragment, a key structural component of 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. This similarity suggests a potential commonality in their synthetic strategies or use as precursors for more complex molecules. []

(S)‐2,2′‐Binaphthoyl‐(R,R)‐di(1‐phenylethyl)aminoylphosphine

  • Compound Description: This chiral phosphoramidite ligand is widely employed in copper-catalyzed asymmetric reactions, including conjugate additions, kinetic resolutions, and ring annulations. Its effectiveness highlights the importance of chiral ligands in asymmetric synthesis. []
  • Relevance: This compound shares the di(1-phenylethyl)aminophosphine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The binaphthyl group's presence introduces significant structural differences, emphasizing the adaptable nature of the di(1-phenylethyl)aminophosphine fragment in designing diverse chiral ligands. []

(±)-1-(dimethylarsino)-2-(methylphenylphosphino)benzene

  • Compound Description: This asymmetric bidentate ligand is prepared and resolved using diastereomeric palladium(II) complexes. The absolute configuration of the resolved enantiomers is determined by X-ray crystallography, highlighting the importance of stereochemistry in ligand design. []
  • Relevance: While not containing the complete 1-phenylethyl group, this compound incorporates the structurally similar methylphenylphosphino moiety, emphasizing the significance of aromatic rings attached to phosphorus in ligand design. This comparison highlights the impact of subtle structural variations on the properties and applications of these compounds. []

4-Aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665)

  • Compound Description: This alkyl-linked lipoidal amine exhibits potent cytotoxic activity against various human tumor and leukemia cells. Its mechanism of action involves cell membrane damage, leading to the inhibition of cell growth and viability. []
  • Relevance: While lacking the 1-phenylethyl group, CP-46,665 contains the structurally related 4-phenylpiperidine moiety, highlighting the significance of this fragment in the context of biological activity. This comparison underscores how subtle structural variations can lead to significant differences in pharmacological profiles and target specificity. []

N1-chloroacetyl-N3-(4-aryl-5-arylazothiazol-2-yl)-thioureas

  • Compound Description: These compounds are intermediates in the synthesis of 6-aryl-7-arylazo-4-(N-substituted aminomethyl)-2H-thiazolo-[3,2-a-]1,3,5-triazino-2-thiones, a series of compounds with antiviral activity. []
  • Relevance: While these intermediates do not directly contain the 1-phenylethyl group, they are used to synthesize compounds with a substituted aminomethyl group, a key structural feature also present in 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. This connection highlights the potential versatility of the aminomethyl group in constructing molecules with diverse biological activities. []

6-aryl-7-arylazo-4-(N-substituted aminomethyl)-2H-thiazolo-[3,2-a-]1,3,5-triazino-2-thiones

  • Compound Description: This series of compounds, synthesized from N1-chloroacetyl-N3-(4-aryl-5-arylazothiazol-2-yl)-thioureas, exhibits antiviral activity against Ranikhet Disease Virus (RDV), Vaccinia Virus (VV), and Sunnhemp Rosette Virus (SRV). []
  • Relevance: The presence of the N-substituted aminomethyl group in these compounds is a key structural similarity to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. The rest of the structure, featuring a complex thiazolo-triazine ring system, distinguishes these compounds and highlights the potential of the aminomethyl group as a building block for molecules with diverse biological activities. []

N-[(tetrahydrofuryl-2,4 or 2,5)-alkyl]-N-(β-hydroxyphenethyl)amine

  • Compound Description: These compounds, synthesized via a multi-step process involving condensation, reduction, and debenzylation reactions, are structurally related to adrenaline and are expected to possess similar pharmacological properties. []
  • Relevance: These derivatives share the N-(β-hydroxyphenethyl)amine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, highlighting the significance of this group in adrenergic compounds. The variation in the substituent on the nitrogen atom, featuring a tetrahydrofuryl-alkyl group, underscores the structural diversity achievable while maintaining this core pharmacophore. []

N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines

  • Compound Description: This series of compounds, prepared via a two-step synthesis involving the formation and subsequent reduction of Schiff bases, is evaluated for its antimicrobial activity. The results emphasize the importance of the imidazo[1,2-a]pyridine scaffold and the aryl aminomethyl group for their biological activity. []
  • Relevance: The presence of the aryl aminomethyl group in these compounds is a key structural similarity to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. While the rest of the structure, featuring an imidazo[1,2-a]pyridine system, differs significantly, the shared fragment suggests a potential commonality in their synthetic strategies or as building blocks for more complex molecules. []

α-Amine Ketoximesilanes

  • Compound Description: These compounds, specifically α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane (DEMOS), α-(N,N-di-n-butyl)aminomethyltri(methylethylketoxime)silane (DBMOS), α-(N-n-butyl)aminomethyltri(methylethylketoxime)silane (n-BMOS), α-(N-cyclohexyl)aminomethyltri(methylethylketoxime)silane (CMOS) and α-(β-aminomethyl)aminomethyltri(methylethylketoxime)silane (AEMOS), are investigated as crosslinkers in the preparation of ketone-oxime one-component room temperature vulcanized (RTV) silicone rubber. The study explores the impact of different functional groups on the aminomethyl silane structure on the hydrolysis kinetics and thermal stability of the resulting RTV silicone rubber. []
  • Relevance: These compounds share the aminomethyl structural motif with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, highlighting the importance of this group in various chemical contexts. While the rest of the structures are significantly different, with the presence of silane and ketoxime groups, the shared aminomethyl fragment suggests a potential commonality in their synthetic strategies or use as building blocks for more complex molecules. []

N-(cyclopropylmethyl)-5-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-amine

  • Compound Description: This compound is identified as a potential Threonine Tyrosine Kinase (TTK) inhibitor through in silico studies using molecular docking simulations and predictions of ADMET-related properties. Its high binding affinity to TTK suggests its potential as a lead compound for developing new drugs targeting TTK-related diseases such as Alzheimer's, cancer, and cardiovascular diseases. []
  • Relevance: While lacking the 1-phenylethyl group, this compound contains the aminomethyl fragment, a key structural component also present in 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. This shared fragment suggests a potential commonality in their synthetic pathways or use as precursors for more complex molecules. []

3-[4-[1-(cyclopropylamino)ethenyl]phenyl]-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine

  • Compound Description: Similar to the previous compound, this molecule is also identified as a potential TTK inhibitor through in silico studies. Its high docking score and favorable ADMET profile suggest its potential as a lead compound for drug development. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, contains an amine group connected to a complex heterocyclic scaffold. While the specific structures differ, the shared presence of amine functionalities within these molecules highlights their potential as pharmacophores or building blocks for compounds with biological activities. []
  • Compound Description: Identified through in silico screening and molecular docking studies, this compound exhibits promising inhibitory activity against TTK, suggesting its potential as a starting point for developing novel therapeutics for TTK-related diseases. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, features the aminomethyl functional group, highlighting its importance in medicinal chemistry. The different structural contexts in which this group appears underline its versatility in building diverse molecules with potentially valuable biological activities. []

Bis-N,N′-(2-phenylethyl)-2,4-diiminopentane (1H)

  • Compound Description: This chiral diketiminate ligand, synthesized from a chiral amine and acetylacetone, forms copper complexes with varying coordination geometries and stabilities depending on the coordinating Lewis base. Its steric and electronic properties make it a valuable ligand in coordination chemistry. []
  • Relevance: This compound contains two 2-phenylethyl groups attached to nitrogen atoms, similar to the 1-phenylethyl group in 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. While the core structure differs significantly, with a diiminopentane backbone instead of a cyclopentane ring, the presence of the phenylethyl groups suggests a potential relationship in their synthetic strategies or coordination chemistry applications. []

4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid

  • Compound Description: This new acidic azo ligand is synthesized as a derivative of trans-4-(aminomethyl)cyclohexane carboxylic acid diazonium salt. The ligand forms chelate complexes with various metal ions, showing different metal-ligand ratios and geometries, as revealed by various characterization techniques. []
  • Relevance: The presence of the aminomethyl group connected to a cyclohexane ring in this ligand is structurally similar to 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine. Although the ligand possesses a carboxylic acid and a phenylazo group, the shared aminomethyl cyclohexane fragment suggests a potential commonality in their synthetic pathways or coordination chemistry applications. []

(R)-3,(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This enantiomer of a 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivative demonstrates higher antitumor activity against MCF-7 cells compared to the S-enantiomer and the drug gefitinib. The study highlights the importance of chirality in drug development and the potential of this compound as a lead for anticancer agents. []
  • Relevance: This compound shares the N-(1-phenylethyl)amine moiety with 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, emphasizing the prevalence of this group in diverse chemical structures. The presence of the trifluoromethylthieno[2,3-d]pyrimidin-4-amine scaffold in this compound highlights its potential as a pharmacophore and its role in biological activity. []

2,4-Bis(1-phenylethyl)phenol

  • Compound Description: This compound, identified in the methanol extract of Eupatorium odoratum, exhibits significant antibacterial and antioxidant activities. Its presence contributes to the plant's traditional use for various ailments. []
  • Relevance: This compound, like 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine, contains two 1-phenylethyl groups. The difference lies in their attachment to a phenol ring rather than nitrogen atoms. Despite the structural differences, the shared presence of the 1-phenylethyl group underscores its occurrence in various natural and synthetic compounds, potentially influencing their biological properties. []

Properties

CAS Number

1269152-53-5

Product Name

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

IUPAC Name

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3

InChI Key

YANPMOTVPRGJPN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2(CCCC2)CN

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CCCC2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.